

Application Notes and Protocols for C646 in Inflammation Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 and CBP. These enzymes play a critical role in regulating gene expression through the acetylation of histones and other proteins, including transcription factors involved in inflammation. By inhibiting p300/CBP, **C646** has emerged as a valuable tool for studying the role of protein acetylation in inflammatory processes and as a potential therapeutic agent for inflammatory diseases.

These application notes provide a comprehensive overview of the use of **C646** in various in vitro and in vivo inflammation models. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory effects of **C646**.

Mechanism of Action

C646 competitively inhibits the histone acetyltransferase activity of p300 with a Ki of 0.4 μM.[1] This inhibition prevents the acetylation of key lysine residues on histones and non-histone proteins, thereby modulating gene transcription. A primary target of **C646**'s anti-inflammatory action is the NF- κ B signaling pathway. p300/CBP are coactivators for the NF- κ B subunit p65, and their inhibition by **C646** leads to reduced acetylation of p65, which is crucial for its full transcriptional activity.[1][2] This results in the decreased expression of pro-inflammatory



genes, including cytokines and chemokines.[1][3] Furthermore, **C646** has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.[3][4] It achieves this by impairing NF-κB activation, which is required for the priming of the inflammasome, and by disrupting the interaction between NLRP3 and ASC, which is essential for its assembly.[3] Studies have also indicated that **C646** can suppress the JNK and ERK1/2 signaling pathways, which are also involved in inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the use and effects of **C646** in various inflammation models.

Table 1: In Vitro Efficacy of C646

Parameter	Cell Line/System	Inflammatory Stimulus	Value	Reference
Ki for p300	-	-	0.4 μΜ	[1]
Inhibition of HDACs	-	-	Starting from 7 μΜ	[1]
Effective Concentration Range	RAW264.7 macrophages	LPS (10 ng/mL) + IFNy (10 ng/mL)	1 - 30 μΜ	[1]
Effective Concentration	Murine precision- cut lung slices	LPS (10 ng/mL) + IFNy (10 ng/mL)	1 - 30 μΜ	[1]

Table 2: In Vivo Efficacy of C646



Animal Model	Disease	Dosing Regimen	Key Findings	Reference
C57BL/6 Mice	DSS-Induced Colitis	5 or 10 mg/kg, i.p., once daily for 10 days	Ameliorated symptoms, reduced body weight loss, decreased colon shortening	[4]
C57BL/6 Mice	LPS-Induced Acute Systemic Inflammation	10 or 20 mg/kg, i.p., pre- treatment	Dose- dependently decreased serum IL-1β, IL-6, and TNF-α; alleviated lung injury	[4]
Rats	Neuropathic Pain	Intrathecal administration	Diminished p300 promoter binding and COX-2 expression	[1]

Experimental Protocols

In Vitro Model: Inhibition of Pro-inflammatory Gene Expression in Macrophages

This protocol describes how to assess the anti-inflammatory effects of **C646** on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Materials:

- RAW264.7 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- C646 (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli



- Phosphate-buffered saline (PBS)
- Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
- Reagents for ELISA or other protein quantification methods

Procedure:

- Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
- Seeding: Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
- Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of **C646** (e.g., 1, 5, 10, 20, 30 μM) or vehicle (DMSO). Incubate for 1-2 hours.
- Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the unstimulated control).
- Incubation: Incubate the plates for a specified period, depending on the endpoint:
 - For qPCR analysis of gene expression: 4-6 hours.
 - For ELISA analysis of cytokine secretion: 16-24 hours.
- Sample Collection:
 - qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.
 - ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.
- Analysis:
 - qPCR: Perform reverse transcription and qPCR to analyze the expression of proinflammatory genes such as Tnf, II6, and II1b. Normalize the expression to a housekeeping gene.



 \circ ELISA: Quantify the concentration of TNF- α , IL-6, and IL-1 β in the supernatants according to the manufacturer's instructions.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using DSS and the evaluation of the therapeutic effects of **C646**.[4][5][6]

Materials:

- C57BL/6 mice (6-8 weeks old)
- Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
- C646 (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 0.5% carboxymethylcellulose)
- Animal balance
- Scoring system for Disease Activity Index (DAI)

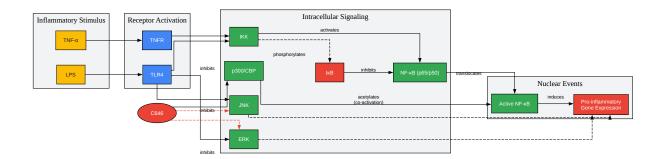
Procedure:

- Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
- Induction of Colitis: Provide the mice with drinking water containing 3% (w/v) DSS for 7-10 consecutive days. The control group receives regular drinking water.
- **C646** Administration: Administer **C646** (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, starting from day 0 until the day before sacrifice.[4]
- Monitoring: Monitor the mice daily for:
 - Body weight: Record the weight of each mouse.
 - Disease Activity Index (DAI): Score the mice based on weight loss, stool consistency, and the presence of blood in the stool.



- Termination of Experiment: On the final day of the experiment, euthanize the mice.
- Sample Collection and Analysis:
 - Colon Length: Excise the colon and measure its length from the cecum to the anus.
 - Histology: Fix a segment of the colon in 10% buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
 - Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.

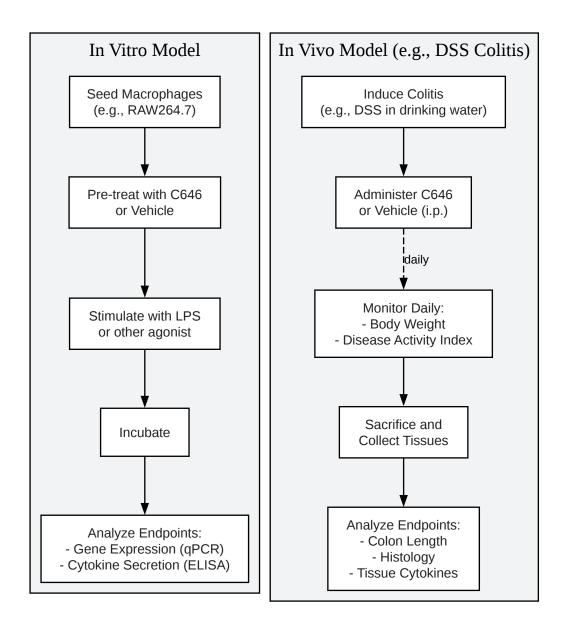
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **C646** inhibits p300/CBP, blocking NF-κB activation and pro-inflammatory gene expression.





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Caption: Workflow for in vitro and in vivo studies of C646 in inflammation models.

Conclusion

C646 is a powerful research tool for dissecting the role of p300/CBP-mediated acetylation in inflammation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of inhibiting these key epigenetic regulators in a variety of inflammatory disease models. It is important to note that at higher concentrations (starting from 7 μ M), **C646** can also inhibit histone deacetylases, a factor that should be considered when



interpreting experimental results.[1] As with any inhibitor, appropriate dose-response studies and controls are essential for robust and reproducible findings.

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